(1R,2R)-2-[4-(oxane-3-carbonylamino)phenyl]cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-[4-(oxane-3-carbonylamino)phenyl]cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring, which is a three-membered carbon ring known for its significant ring strain and unique reactivity. This compound also contains an oxane (tetrahydropyran) ring and a carboxylic acid functional group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[4-(oxane-3-carbonylamino)phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of a suitable alkene precursor using a reagent such as a diazo compound in the presence of a transition metal catalyst. The oxane ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an oxane moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclopropanation step and employing more efficient catalysts or reagents to minimize waste and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[4-(oxane-3-carbonylamino)phenyl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the oxygen atom can act as a nucleophile or a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the oxane ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(1R,2R)-2-[4-(oxane-3-carbonylamino)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study the reactivity of cyclopropane rings.
Biology: The compound can be used to investigate the biological activity of cyclopropane-containing molecules and their interactions with biological targets.
Medicine: It may have potential therapeutic applications, particularly in the development of drugs that target specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[4-(oxane-3-carbonylamino)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strain can make it highly reactive, allowing it to participate in various chemical reactions that can modulate the activity of these targets. The oxane ring and carboxylic acid group can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler analog without the oxane ring or the substituted phenyl group.
(1R,2R)-2-phenylcyclopropane-1-carboxylic acid: Similar structure but lacks the oxane ring.
(1R,2R)-2-[4-(methoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid: Contains a methoxycarbonyl group instead of the oxane ring.
Uniqueness
The presence of both the oxane ring and the cyclopropane ring in (1R,2R)-2-[4-(oxane-3-carbonylamino)phenyl]cyclopropane-1-carboxylic acid makes it unique compared to its analogs. This combination of structural features can result in distinct reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(1R,2R)-2-[4-(oxane-3-carbonylamino)phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(11-2-1-7-21-9-11)17-12-5-3-10(4-6-12)13-8-14(13)16(19)20/h3-6,11,13-14H,1-2,7-9H2,(H,17,18)(H,19,20)/t11?,13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWDSMLVGSBTRX-SBKAZOPESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=CC=C(C=C2)C3CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(COC1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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